molecular formula C22H22ClF3N4O2S2 B2925956 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392298-96-3

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2925956
CAS RN: 392298-96-3
M. Wt: 531.01
InChI Key: NQDIPNDLGNHQSE-UHFFFAOYSA-N
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Description

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H22ClF3N4O2S2 and its molecular weight is 531.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural characterization of compounds related to N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide. For instance, studies on the catalytic synthesis of N-Aryladamantane-1-carboxamides and their antimicrobial and anti-inflammatory activities have been conducted, highlighting the chemical versatility and potential of adamantane derivatives in medicinal chemistry (E. V. Shishkin et al., 2020; A. Kadi et al., 2007).

Quantum and Crystallographic Insights

Quantitative assessments have been made on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into their crystallographic structures and the importance of such interactions in stabilizing these compounds. These studies offer valuable information for designing drugs and materials with specific properties (A. El-Emam et al., 2020).

Antimicrobial and Antiviral Activities

Adamantane derivatives, including those structurally related to the specified compound, have been explored for their antimicrobial and antiviral activities. Research has identified several derivatives with significant efficacy against various bacterial strains and the Candida albicans fungus, as well as compounds with potent anti-influenza virus activity, demonstrating the potential of these molecules in the development of new antimicrobial and antiviral agents (M. Ghorab et al., 2015; Füsun Göktaş et al., 2012).

Catalytic Applications and Material Science

Further research into adamantane derivatives has explored their applications beyond biomedicine, including their role in catalysis and material science. For example, studies on carbonic anhydrase inhibitors have revealed the unique binding properties of adamantyl derivatives, offering insights into their use in designing more effective inhibitors with potential applications in treating various diseases (B. S. Avvaru et al., 2010).

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF3N4O2S2/c23-15-2-1-14(22(24,25)26)6-16(15)27-17(31)10-33-20-30-29-19(34-20)28-18(32)21-7-11-3-12(8-21)5-13(4-11)9-21/h1-2,6,11-13H,3-5,7-10H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIPNDLGNHQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.